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Compound of Interest

Compound Name: trans-8-Hexadecene

Cat. No.: B12330489 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-8-
Hexadecene, a long-chain alkene of interest in various research and development

applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow

for spectroscopic analysis. Due to the limited availability of experimentally derived spectra for

trans-8-Hexadecene, the NMR and IR data presented herein are based on established

prediction models and characteristic group frequencies, respectively. The mass spectrometry

data is derived from the spectrum of its cis-isomer, which serves as a close analytical

approximation.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for trans-8-Hexadecene.

Table 1: Predicted ¹H NMR Spectroscopic Data for trans-
8-Hexadecene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.37 Multiplet 2H
Olefinic Protons (-

CH=CH-)

~1.97 Multiplet 4H
Allylic Protons (-CH₂-

CH=)

~1.27 Multiplet 20H
Methylene Protons (-

(CH₂)₁₀-)

~0.88 Triplet 6H Methyl Protons (-CH₃)

Note: Data was predicted using computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for
trans-8-Hexadecene

Chemical Shift (δ) ppm Assignment

~130.5 Olefinic Carbon (-CH=CH-)

~32.6 Allylic Carbon (-CH₂-CH=)

~29.8 Methylene Carbon

~29.7 Methylene Carbon

~29.3 Methylene Carbon

~29.2 Methylene Carbon

~22.7 Methylene Carbon

~14.1 Methyl Carbon (-CH₃)

Note: Data was predicted using computational models. Due to symmetry, fewer signals are

observed than the total number of carbon atoms. Actual experimental values may vary.
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Table 3: Characteristic Infrared (IR) Absorption Bands
for trans-Alkenes

Wavenumber (cm⁻¹) Vibration Intensity

~3020 =C-H Stretch Medium

2955-2845 C-H Stretch (Alkyl) Strong

~1670 C=C Stretch Weak to Medium

~1465 C-H Bend (Alkyl) Medium

~965 =C-H Bend (trans) Strong

Note: These are characteristic absorption frequencies for trans-alkenes and serve as a guide to

the expected spectrum of trans-8-Hexadecene.

Table 4: Mass Spectrometry (MS) Data for Z-8-
Hexadecene

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

224 15 [M]⁺ (Molecular Ion)

125 30 [C₉H₁₇]⁺

111 55 [C₈H₁₅]⁺

97 80 [C₇H₁₃]⁺

83 95 [C₆H₁₁]⁺

69 100 [C₅H₉]⁺ (Base Peak)

55 90 [C₄H₇]⁺

41 75 [C₃H₅]⁺

Note: Data is for the cis-isomer (Z-8-Hexadecene) and is presented as a close approximation

for the trans-isomer, as mass spectrometry is generally insensitive to E/Z isomerism.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of trans-8-Hexadecene (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small

amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (0 ppm). The solution is then transferred to a standard 5 mm NMR

tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse

sequence is used to acquire the free induction decay (FID). Typical parameters include a

spectral width of 10-15 ppm, a sufficient number of scans to achieve an adequate signal-to-

noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

pulse sequence is typically employed to simplify the spectrum and enhance signal intensity.

A wider spectral width (e.g., 0-150 ppm) is used. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally

required.

Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and

baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, trans-8-Hexadecene can be analyzed directly as a neat

film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a

thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by

placing a drop of the sample directly onto the ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12330489?utm_src=pdf-body
https://www.benchchem.com/product/b12330489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12330489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is

recorded first. The sample is then placed in the infrared beam path, and the sample

spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio. The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like trans-8-Hexadecene, a small amount of the

sample is injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-

MS). The GC separates the compound from any impurities before it enters the mass

spectrometer.

Ionization: Electron Ionization (EI) is a common method for analyzing alkenes. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them

to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion

at a specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like trans-8-Hexadecene.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of trans-8-Hexadecene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12330489#spectroscopic-data-of-trans-8-
hexadecene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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